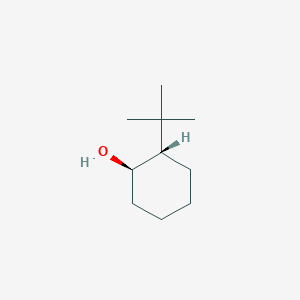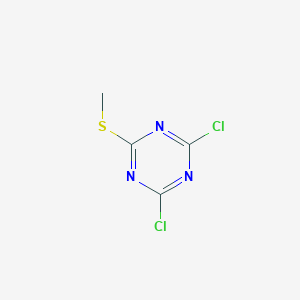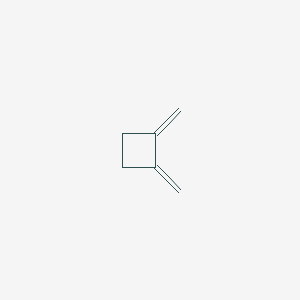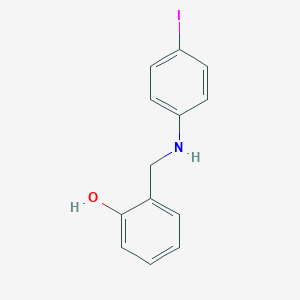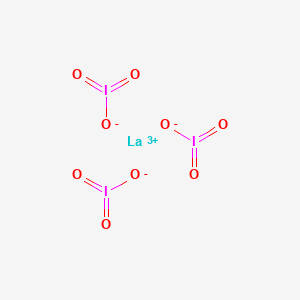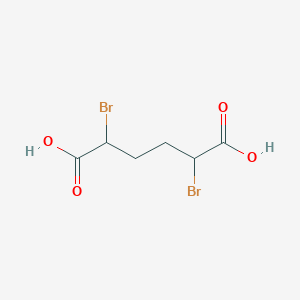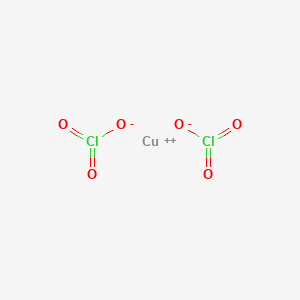![molecular formula C12H20O3 B084631 [(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate CAS No. 10309-63-4](/img/structure/B84631.png)
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate is a chemical compound that has been the focus of scientific research due to its potential uses in various fields.
Mécanisme D'action
The mechanism of action of [(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate is not fully understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. It has also been shown to have antioxidant properties, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate has several advantages for lab experiments. For example, it is readily available and relatively easy to synthesize. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of [(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. It may also have applications in the field of catalysis, as a chiral building block for the synthesis of new materials. Additionally, further research is needed to fully understand its mechanism of action and its potential effects on various biochemical and physiological processes.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential uses of this compound.
Méthodes De Synthèse
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate can be synthesized through a multistep process involving the use of various reagents and catalysts. One such method involves the use of a bicyclo[4.1.0]hept-2-ene derivative as a starting material, which undergoes a series of reactions to yield the final product.
Applications De Recherche Scientifique
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a chiral building block in the synthesis of biologically active compounds. It has also been studied for its potential use as a starting material in the synthesis of natural products.
Propriétés
Numéro CAS |
10309-63-4 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate |
InChI |
InChI=1S/C12H20O3/c1-7(13)15-10-5-8-9(11(8,2)3)6-12(10,4)14/h8-10,14H,5-6H2,1-4H3/t8-,9+,10-,12+/m1/s1 |
Clé InChI |
ULLVLQDHBOHWGJ-KLBPJQLPSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@@H]2[C@@H](C2(C)C)C[C@]1(C)O |
SMILES |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
SMILES canonique |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
Autres numéros CAS |
10309-63-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




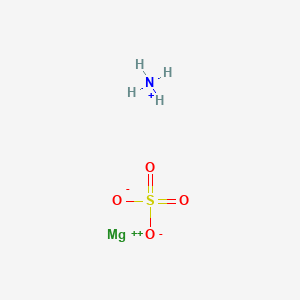
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)

